molecular formula C16H14CoN2O2 B1680745 Salcomine CAS No. 14167-18-1

Salcomine

Cat. No. B1680745
CAS RN: 14167-18-1
M. Wt: 325.23 g/mol
InChI Key: NPAQSKHBTMUERN-OYJDLGDISA-L
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Description

Salcomine is a coordination complex derived from the salen ligand and cobalt . The complex, which is planar, and a variety of its derivatives are carriers for O2 as well as oxidation catalysts . It appears as a solid complex between the cobalt (II) ion and the condensation product of salicylaldehyde and ethylenediamine .


Synthesis Analysis

Salcomine can be synthesized from cobalt (II) acetate and salenH2 . In a video, it was shown that Salcomine can bind to oxygen in the air similarly to heme when activated .


Molecular Structure Analysis

Salcomine has a molecular formula of C16H14CoN2O2 . It crystallizes as a dimer, where the cobalt centers achieve five-coordination via bridging phenolate ligands . A monomeric form crystallizes with chloroform in the lattice, featuring planar Co centers .


Chemical Reactions Analysis

Salcomine is known to catalyze the oxidation of 2,6-disubstituted phenols by dioxygen . It is also used as a catalyst for various oxidation reactions in which it behaves as an oxygen carrier .


Physical And Chemical Properties Analysis

Salcomine has a molecular weight of 325.23 g/mol . It appears as a solid complex and is insoluble in water but soluble in benzene, chloroform, and pyridine . It is stable and incompatible with strong acids and strong oxidizing agents .

Scientific Research Applications

Catalysis in Organic Synthesis

Salcomine, a bis(salicylidene)ethylenediiminocobalt(II) complex, has been identified as a homogeneous catalyst for the oxidation of phenols using molecular oxygen in solutions such as chloroform or methanol at room temperature. This process results in the formation of para-benzoquinones, which are crucial intermediates in the synthesis of various organic compounds. The catalytic activity of Salcomine enables the efficient conversion of phenols, indicating its potential utility in organic synthesis and industrial applications (Dort & Geursen, 2010).

Enhancement of Drug Delivery Systems

Research has demonstrated that coordination-driven assembly involving Salcomine derivatives can significantly improve drug delivery systems, specifically for kidney-specific targeting. A study involving the delivery of salvianolic acid B (Sal B) for renal fibrosis treatment highlighted the creation of a nanocomplex that demonstrated enhanced efficacy and specificity for kidney targeting. This innovative approach using Salcomine derivatives opens new avenues for developing targeted drug delivery systems, especially for renal diseases (Li et al., 2017).

Antibacterial Applications

The development of SAL-1, a recombinant phage endolysin catalyzed by Salcomine, has shown promising results as a potent antibacterial agent against Staphylococcus aureus, including methicillin-resistant strains (MRSA). This application underscores Salcomine's role in the advancement of novel antibacterial therapies, providing an effective solution to combat resistant bacterial infections (Jun et al., 2013).

Metabolic Engineering for Phenolic Acid Production

In the field of plant biotechnology, Salcomine has been implicated in metabolic engineering strategies aimed at enhancing the production of phenolic acids, such as salvianolic acid B in Salvia miltiorrhiza. By manipulating specific pathways and utilizing Salcomine-based approaches, researchers have successfully increased the yields of valuable phenolic compounds, which are essential for their medicinal properties (Zhang et al., 2014).

Safety And Hazards

Salcomine is labeled with the signal word “Warning” and has hazard statements H315, H319, H335 . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Future Directions

The Salcomine Market is projected to achieve a valuation in the multimillion-dollar range by 2030 . This indicates a potential increase in the demand and applications of Salcomine in the future .

properties

IUPAC Name

cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2.Co/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAQSKHBTMUERN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14CoN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065718
Record name Salcomine
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Molecular Weight

325.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Salcomine appears as a solid complex between the cobalt(II) ion and the condensation product of salicylaldehyde and ethylenediamine. Such condensation products are called "Schiff's bases." Complexation with cobalt nullifies their basic properties. Used as a catalyst for various oxidation reactions in which it behaves as an oxygen carrier., Red solid; Absorbs oxygen form air; [HSDB] Dark brown powder; [MSDSonline]
Record name SALCOMINE
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Record name Salcomine
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Solubility

Soluble in benzene, chloroform, and pyridine
Record name Salcomine
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Product Name

Salcomin

Color/Form

Red crystals from DMF, Dark brown powder

CAS RN

14167-18-1
Record name SALCOMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10012
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Cobalt, [[2,2'-[1,2-ethanediylbis[(nitrilo-.kappa.N)methylidyne]]bis[phenolato-.kappa.O]](2-)]-, (SP-4-2)-
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Record name Salcomine
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Record name (ethylenebis(nitrilomethylidyne)-2,2'-diphenolato)cobalt(II)
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Record name SALCOMINE
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Record name Salcomine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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